molecular formula C9H18ClN B1445451 {Spiro[2.5]octan-6-yl}methanamine hydrochloride CAS No. 877125-95-6

{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Cat. No.: B1445451
CAS No.: 877125-95-6
M. Wt: 175.7 g/mol
InChI Key: COQGAGRRZZQWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Spiro[2.5]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.69 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Scientific Research Applications

{Spiro[2.5]octan-6-yl}methanamine hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of {Spiro[2.5]octan-6-yl}methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

{Spiro[2.5]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Mechanism of Action

The mechanism of action of {Spiro[2.5]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{Spiro[2.5]octan-6-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:

    {Spiro[2.5]octan-5-yl}methanamine hydrochloride: Similar in structure but with a different position of the methanamine group.

    {Spiro[3.5]nonan-6-yl}methanamine hydrochloride: Features a larger spirocyclic ring, leading to different chemical and biological properties.

    {Spiro[2.4]heptan-6-yl}methanamine hydrochloride: A smaller spirocyclic ring, resulting in distinct reactivity and applications

These comparisons highlight the uniqueness of {Spiro[2

Properties

IUPAC Name

spiro[2.5]octan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-1-3-9(4-2-8)5-6-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQGAGRRZZQWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 8-5 (2.85 g, 10.4 mmol) was dissolved in 30 mL of methanol, added 0.2 g of palladium on carbon and 1 mL of concentrated hydrochloric acid, and subjected to catalytic hydrogenation reaction overnight and filtered to remove insolubles, then concentrated to give Compound 8-6 (1.8 g, yield 98.5%).
Name
Compound 8-5
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
98.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Reactant of Route 3
{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Reactant of Route 4
{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Reactant of Route 5
{Spiro[2.5]octan-6-yl}methanamine hydrochloride
Reactant of Route 6
{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.